![molecular formula C14H21NO2 B13847379 [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol is a chiral compound with a piperidine ring structure It features a methoxyphenyl group and a hydroxymethyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction using suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the reduced form of the methoxyphenyl group.
Substitution: The major products are substituted piperidine derivatives.
科学的研究の応用
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of [(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
- [(3S,4R)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol
- [(3S,4R)-4-(4-bromophenyl)-1-methylpiperidin-3-yl]methanol
Uniqueness
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different biological activities compared to its analogs with other substituents.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-15-8-7-14(12(9-15)10-16)11-3-5-13(17-2)6-4-11/h3-6,12,14,16H,7-10H2,1-2H3/t12-,14-/m0/s1 |
InChIキー |
JSBAFOFGMZILQA-JSGCOSHPSA-N |
異性体SMILES |
CN1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)OC |
正規SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


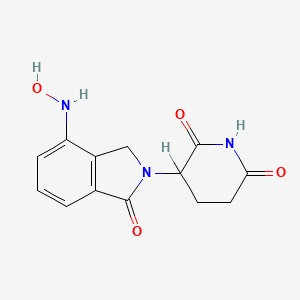
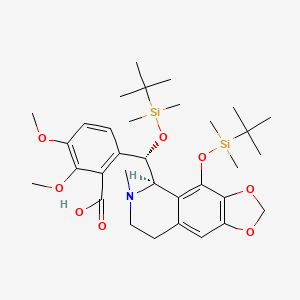

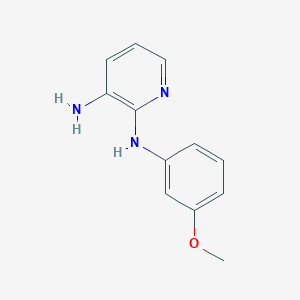
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)

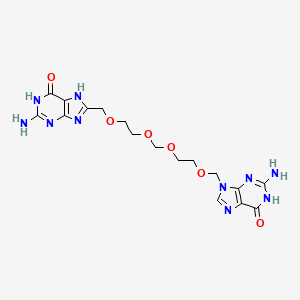
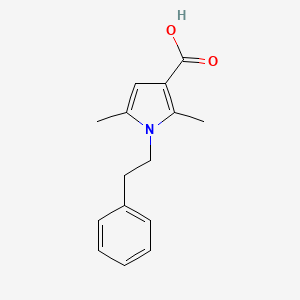

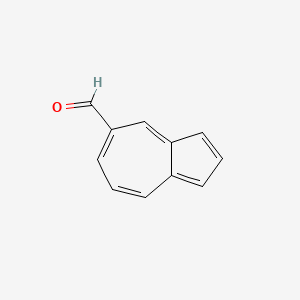
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
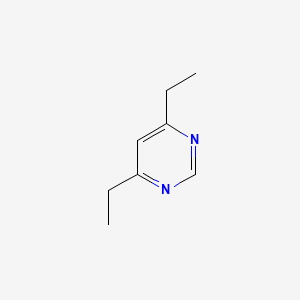
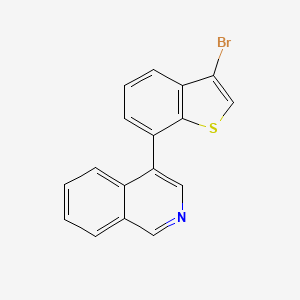
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
